isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Overview
Description
Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a complex organic compound with the molecular formula C16H17N5O3S . This compound is characterized by its unique structure, which includes a triazole ring substituted with furylmethyl and pyrazinyl groups, and an isopropyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the furylmethyl and pyrazinyl substituents. The final step involves esterification to introduce the isopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Scientific Research Applications
Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furylmethyl and pyrazinyl groups may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
Comparison with Similar Compounds
Isopropyl {[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be compared with other triazole derivatives, such as:
2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but different functional groups, leading to variations in chemical reactivity and biological activity.
2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone: Another related compound with a phenyl group, which may alter its pharmacokinetic properties
Properties
IUPAC Name |
propan-2-yl 2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-11(2)24-14(22)10-25-16-20-19-15(13-8-17-5-6-18-13)21(16)9-12-4-3-7-23-12/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLFSIGXIRGDAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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